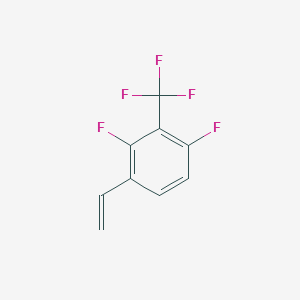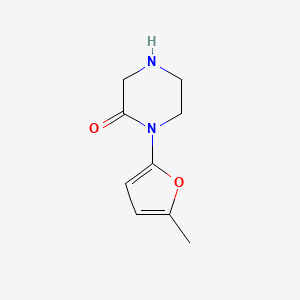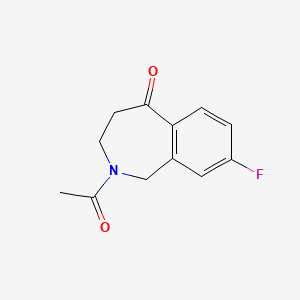![molecular formula C11H15ClFNO B1458339 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1955506-27-0](/img/structure/B1458339.png)
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
説明
“[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound with the molecular formula C11H14FNO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is of interest in medicinal chemistry due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a fluorophenyl group and a methanol group. The stereogenicity of carbons in the pyrrolidine ring can lead to different stereoisomers, which can have different biological profiles due to their different binding modes to enantioselective proteins .科学的研究の応用
Development of Potassium-Competitive Acid Blockers (P-CABs)
Pyrrolidine derivatives have been explored for their potential as P-CABs, which are a class of drugs that inhibit gastric acid secretion. The compound could be investigated for its efficacy in inhibiting the H+,K±ATPase enzyme, which is pivotal in the production of gastric acid. This application is particularly relevant for the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Influence on Stereogenicity and Biological Activity
The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to varied biological profiles of drug candidates. Research into [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride could focus on how the spatial orientation of substituents affects binding to enantioselective proteins, which is crucial for the development of drugs with specific target selectivity .
Synthetic Strategies for Drug Design
The compound’s pyrrolidine ring offers a non-planar structure that can be exploited in drug design. Scientists could use it to efficiently explore pharmacophore space due to its sp3-hybridization. This application would involve synthesizing new compounds from cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings .
Modulation of Physicochemical Parameters
Incorporating [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride into drug candidates could be a strategy to modify physicochemical parameters such as lipophilicity, which is important for achieving optimal ADME/Tox results. This research could lead to the development of drugs with better absorption, distribution, metabolism, and excretion profiles .
Treatment of Acid-Related Diseases
Beyond GERD and peptic ulcers, the compound’s potential as a P-CAB suggests broader applications in treating a range of acid-related diseases. Its role in inhibiting gastric acid secretion could be beneficial in conditions where acid suppression is required .
Exploration of Bioactive Molecules with Target Selectivity
The pyrrolidine ring is often used to obtain compounds for the treatment of human diseases due to its bioactive properties. Research into the compound could include studying its selectivity for various biological targets, which is essential for the development of novel therapeutics .
Investigation of Monoamine Transport Inhibition
Cathinones, which are structurally similar to pyrrolidine derivatives, are known for their action as monoamine transport inhibitors. This suggests that [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride could be researched for its potential effects on dopamine, noradrenaline, and serotonin transport, which could have implications for treating neurological disorders .
Enhancement of Three-Dimensional (3D) Drug Coverage
The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” allows for increased 3D coverage in drug molecules. This unique feature could be utilized in the design of new pyrrolidine compounds with diverse biological profiles, potentially leading to more effective and selective drugs .
将来の方向性
The future directions for research on “[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the physicochemical parameters of pyrrolidine compounds can be influenced by steric factors .
特性
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQWXOHWUVULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



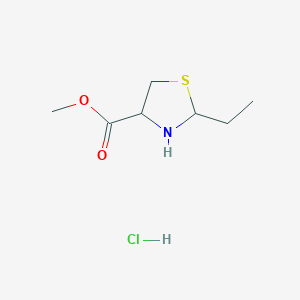
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
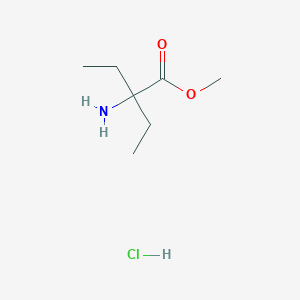

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)


